4-((2,4-dichlorobenzyl)thio)-6-methylpyrimidin-2(1H)-one
Overview
Description
4-((2,4-dichlorobenzyl)thio)-6-methylpyrimidin-2(1H)-one, also known as DCDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DCDP is a pyrimidinone derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Hybrid Catalysts in Pyrimidine Synthesis
The pyranopyrimidine core is fundamental in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research focuses on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, challenging due to structural complexities. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives. This review highlights the application of such catalysts from 1992 to 2022, emphasizing the development of lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).
Environmental and Toxicological Studies
A scientometric review on 2,4-D herbicide toxicity analyzes the rapid advancements in research on 2,4-D's toxicology and mutagenicity, showcasing the global trends and gaps in studies. The USA, Canada, and China are leading contributors, with significant focus on occupational risks, neurotoxicity, and resistance to herbicides. Future research directions suggest a focus on molecular biology, particularly gene expression and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Molecular Biology Applications
MTHFR polymorphisms play a significant role in personalizing therapy with antifolate and fluoropyrimidine-based drugs, such as methotrexate and 5-fluorouracil. This review discusses the predictive role of C677T and A1298C genetic variants on the efficacy and toxicity of these agents, highlighting the importance of considering genetic polymorphisms and haplotypes in optimizing therapy (De Mattia & Toffoli, 2009).
Chemosensor Development
Research on 4-methyl-2,6-diformylphenol (DFP) explores its potential as a fluorophoric platform for developing chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors highlight the opportunities for modulating sensing selectivity and developing more advanced chemosensors (Roy, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-4-11(16-12(17)15-7)18-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPUPIUQJCFZGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331999 | |
Record name | 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676550 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898441-49-1 | |
Record name | 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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